Fmoc-D-tert-leucine

Overview

Description

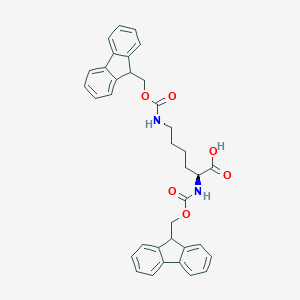

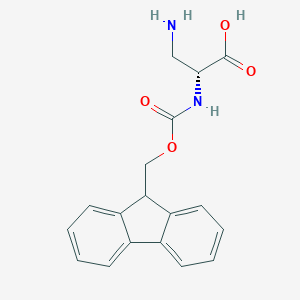

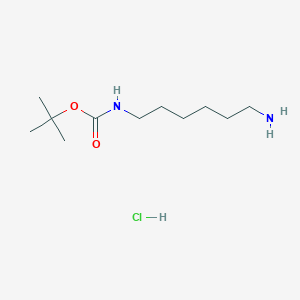

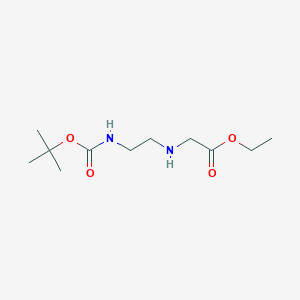

Fmoc-D-tert-leucine is a compound with the molecular formula C21H23NO4 . It is also known by other names such as Fmoc-D-Tle-OH, fmoc-d-alpha-t-butylglycine, and Fmoc-D-alpha-tert-butylglycine . It is a versatile reactant used in the discovery of potent antagonists of antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for the treatment of cancer .

Synthesis Analysis

The synthesis of this compound involves several steps. The Fmoc strategy is the most used strategy in solid phase peptide synthesis (SPPS) and remains valid even forty years after its implementation . The α-amino deprotection step is crucial in order to secure the quality of the target peptide . Poor efficiency in deprotection will result in decreased yield and quality due to deleted residues and even capped peptides, which also generates the need of additional purification steps .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular weight of 353.4 g/mol . The InChI representation of the molecule is InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.412 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 554.1±33.0 °C at 760 mmHg . The melting point is reported to be 126-130ºC .

Scientific Research Applications

PPARgamma Ligand and Insulin Sensitizing Activity

FMOC-L-Leucine (F-L-Leu) acts as a chemically distinct PPARgamma ligand. Unique in its interaction with PPARgamma, it induces a specific allosteric configuration leading to differential cofactor recruitment. This translates into distinct pharmacological properties, including insulin sensitization in various models of diabetes and glucose intolerance, yet with reduced adipogenic activity compared to other PPARgamma activators (Rocchi et al., 2001).

Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters

A synthetic approach for protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap) leverages Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group. This method highlights the utility of Fmoc in synthesizing complex amino acid structures while maintaining the chirality of the starting material (Temperini et al., 2020).

NMR Spectroscopy Applications

Fmoc-protected amino acids, including FMOC-l-leucine, are utilized in solid-state nuclear magnetic resonance (NMR) spectroscopy studies. The research involving FMOC-l-leucine has contributed to the understanding of molecular structure and interatomic distances in biomolecular systems, enhancing the application of NMR in biological and chemical research (Keeler et al., 2017).

Peptide Nucleic Acid (PNA) Monomer Synthesis

Fmoc techniques are employed in the synthesis of amino acid-modified peptide nucleic acid (PNA) monomers. This method demonstrates the compatibility of Fmoc with various amino acids and its role in facilitating the synthesis of complex biomolecules, which can be used in targeting specific mRNA sequences (Balaji et al., 2006).

Synthesis of N-Fmoc Statine and Analogs

N-Fmoc leucine is used in the synthesis of N-Fmoc Statine and its analogs, illustrating the versatility of Fmoc in the synthesis of complex amino acid derivatives. The process highlights the preservation of chirality in the synthesized compounds, which is crucial in pharmaceutical applications (Xia Kun & W. Xin, 2006).

Peptide Synthesis and Molecular Self-Assembly

Fmoc-modified amino acids, including Fmoc-leucine, play a significant role in the self-assembly of nanostructures and the synthesis of antimicrobial hydrogels. These applications underscore the potential of Fmoc-modified compounds in developing new materials with biomedical applications (Irwansyah et al., 2015).

Solid-Phase Peptide Synthesis and Deprotection Challenges

The use of Fmoc in solid-phase peptide synthesis has been studied extensively. Research has revealed challenges in deprotection steps, particularly with amino acids like leucine. Understanding these challenges is critical for improving peptide synthesis techniques (Larsen & Holm, 2009).

Safety and Hazards

Fmoc-D-tert-leucine may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and severe skin burns and eye damage . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Fmoc-D-tert-leucine, also known as Fmoc-Tle-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the peptide bond formation process . This compound has also been used in the discovery of potent antagonists of the antiapoptotic protein X-linked inhibitor of apoptosis (XIAP) for cancer treatment .

Mode of Action

This compound acts as a protecting group for the amino groups of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, facilitating the formation of peptide bonds . The Fmoc group is base-labile and is typically removed using a solution of piperidine .

Biochemical Pathways

The use of this compound in peptide synthesis involves complex self-assembly pathways . These pathways allow the same set of biomolecules to form different self-assembly states by avoiding thermodynamic pitfalls . The assemblies nucleate using non-classical or classical nucleation routes into distinct metastable (transient hydrogels), kinetic (stable hydrogels), and thermodynamic structures .

Pharmacokinetics

The fmoc group is known to be stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . This stability is crucial for its role in peptide synthesis, as it allows for the selective removal of the Fmoc group without disturbing other parts of the molecule .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with protected amino groups . This protection allows for the selective activation and coupling of amino acids, facilitating the formation of peptide bonds . The resulting peptides can be of significant size and complexity, making this compound a valuable resource for research in the post-genomic world .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the removal of the Fmoc group is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, including the temperature and pH, can also impact the efficiency of the Fmoc group’s introduction and removal . Furthermore, the presence of other reactive groups in the reaction environment can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-tert-leucine plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds . It interacts with various enzymes and proteins during peptide synthesis. The Fmoc group is removed by base, and piperidine is usually preferred for this process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide bond formation. The Fmoc group protects the amino group during peptide synthesis, and its removal allows the amino group to participate in peptide bond formation . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The Fmoc group is stable under certain conditions, but it can be removed by base, allowing the amino group to participate in reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal can affect metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways involving this compound is currently limited.

Transport and Distribution

This compound is transported and distributed within cells during the process of peptide synthesis . It may interact with transporters or binding proteins during this process. Detailed information on the transport and distribution of this compound within cells and tissues is currently limited.

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)18(19(23)24)22-20(25)26-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOHGJIGTNUNNC-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359659 | |

| Record name | Fmoc-D-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198543-64-5 | |

| Record name | Fmoc-D-tert-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.